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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key assays used to study the activity of
Topoisomerase Il (Topo Il), a critical enzyme in DNA replication, transcription, and chromosome
segregation. The protocols are intended for researchers in academic and industrial settings,
particularly those involved in cancer drug discovery and development.

Topoisomerase Il alters DNA topology by creating transient double-strand breaks, allowing for
the passage of another DNA duplex through the break before resealing it. This activity is
essential for relieving torsional stress and decatenating intertwined DNA molecules. Due to its
vital role in cell proliferation, Topo Il is a major target for anticancer drugs. These drugs can be
broadly categorized as either Topo Il poisons, which stabilize the covalent enzyme-DNA
cleavage complex, leading to DNA damage and apoptosis, or catalytic inhibitors, which prevent
the enzyme from completing its catalytic cycle without trapping it on the DNA.[1][2][3][4]

This document outlines the protocols for three fundamental assays to characterize Topo II
activity and to screen for its inhibitors: the DNA Relaxation Assay, the DNA Decatenation Assay,
and the DNA Cleavage Assay.

I. Topoisomerase Il DNA Relaxation Assay

The Topo Il DNA relaxation assay assesses the ability of the enzyme to relax supercoiled
plasmid DNA. In the presence of ATP, Topo Il introduces transient double-strand breaks to
unwind the supercoiled DNA, resulting in a relaxed form. This change in DNA topology can be
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visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different
rates.

Experimental Protocol

1. Materials:
e Human Topoisomerase lla
e Supercoiled plasmid DNA (e.g., pBR322)

e 10x Topo Il Assay Buffer: 500 mM Tris-HCI (pH 7.5), 1.25 M NaCl, 100 mM MgClz, 50 mM
DTT, 1 mg/mL BSA.[5]

e 10x ATP Solution: 10 mM ATP

e Dilution Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v)
glycerol.[5]

o Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCI (pH 8.0), 10 mM EDTA, 0.5
mg/mL Bromophenol Blue.[5]

e Chloroform:isoamyl alcohol (24:1)

e Agarose

e TAE or TBE buffer

 Ethidium bromide or other DNA stain

o Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:

e Onice, prepare a reaction mixture for each assay. For a final volume of 30 L, combine:
o 3 uL of 10x Topo Il Assay Buffer

o 3 pL of 10x ATP Solution
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o 0.5 pg of supercoiled pBR322 DNA
o Test compound at various concentrations (or solvent control)

o Nuclease-free water to bring the volume to 27 pL.

e Add 3 pL of diluted Topoisomerase lla to each reaction tube. The optimal amount of enzyme
should be determined empirically by performing a titration curve to find the lowest
concentration that gives complete relaxation.

» Mix gently and incubate the reactions at 37°C for 30 minutes.[5]

» Stop the reaction by adding 30 pL of the Stop Solution/Loading Dye and 30 pL of
chloroform:isoamyl alcohol (24:1).[5]

o Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
e Load 20 pL of the upper agueous phase onto a 1% agarose gel.

o Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has
migrated an adequate distance.[5]

 Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands
under UV light.

3. Data Analysis: The supercoiled plasmid DNA will migrate faster than the relaxed circular
DNA. The inhibition of Topo Il activity will result in a higher proportion of supercoiled DNA. The
intensity of the DNA bands can be quantified using densitometry software. The IC50 value, the
concentration of an inhibitor that reduces enzyme activity by 50%, can then be calculated.

o _ laxati hibi

o Topoisomerase Il
Inhibitor IC50 (uM) Reference
Isoform

Etoposide Human Topo lla 69.7 [6]

Experimental Workflow: DNA Relaxation Assay
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Caption: Workflow for the Topoisomerase || DNA Relaxation Assay.
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Il. Topoisomerase Il DNA Decatenation Assay

The decatenation assay measures the ability of Topo Il to resolve catenated (interlinked) DNA
networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. This
process is crucial for the segregation of newly replicated chromosomes during mitosis. The
large kDNA network cannot enter the agarose gel, while the decatenated minicircles can,
allowing for a clear distinction between substrate and product.

Experimental Protocol

1. Materials:
e Human Topoisomerase lla
» Kinetoplast DNA (KDNA)

e 10x Topo Il Assay Buffer: 500 mM Tris-HCI (pH 7.5), 1.25 M NaCl, 100 mM MgClz, 50 mM
DTT, 1 mg/mL BSA.[7]

e 10x ATP Solution: 10 mM ATP

e Dilution Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v)
glycerol.[7]

o Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCI (pH 8.0), 10 mM EDTA, 0.5
mg/mL Bromophenol Blue.[7]

e Chloroform:isoamyl alcohol (24:1)

e Agarose

e TAE or TBE buffer

e Ethidium bromide or other DNA stain

o Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:
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e Onice, prepare a reaction mixture for each assay. For a final volume of 30 uL, combine:

(¢]

3 uL of 10x Topo Il Assay Buffer

[¢]

3 uL of 10x ATP Solution

[¢]

200 ng of KDNA[6]

[e]

Test compound at various concentrations (or solvent control)

o

Nuclease-free water to bring the volume to 27 pL.

e Add 3 pL of diluted Topoisomerase lla to each reaction tube. The optimal enzyme
concentration should be determined by titration.

e Mix gently and incubate at 37°C for 30 minutes.[6]

o Stop the reaction by adding 30 L of Stop Solution/Loading Dye and 30 pL of
chloroform:isoamyl alcohol (24:1).[7]

» Vortex briefly and centrifuge for 2 minutes.

e Load 20 pL of the upper agueous phase onto a 1% agarose gel.

o Perform electrophoresis at a constant voltage (e.g., 85V for 1 hour).[7]
 Stain the gel and visualize the DNA bands.

3. Data Analysis: The catenated kDNA will remain in the loading well, while the decatenated
minicircles will migrate into the gel. Inhibition of Topo Il will result in a decrease in the amount of
decatenated minicircles. The IC50 can be determined by quantifying the intensity of the
minicircle bands at different inhibitor concentrations.

Quantitative Data: Topo Il Decatenation Inhibitors
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Topoisomerase Il

Inhibitor IC50 (pM) Reference
Isoform
Doxorubicin Not Specified 2.67 [8]
Human Topo lla and
XK469 ~130 [9]
1]t}
Human Topo lla and
Dexrazoxane ~60 [9]

B

Experimental Workflow: DNA Decatenation Assay
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Caption: Workflow for the Topoisomerase || DNA Decatenation Assay.
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lll. Topoisomerase Il DNA Cleavage Assay

The cleavage assay is designed to identify Topo Il poisons, which stabilize the covalent
intermediate of the Topo Il reaction, known as the cleavage complex. In this complex, the
enzyme is covalently attached to the 5' ends of the broken DNA. The addition of a strong
denaturant like sodium dodecyl sulfate (SDS) traps this complex. Subsequent treatment with
proteinase K removes the protein, leaving a linearized plasmid with breaks. The formation of
linear DNA from a supercoiled plasmid substrate is indicative of a Topo Il poison.

Experimental Protocol

1. Materials:

e Human Topoisomerase lla

o Supercoiled plasmid DNA (e.g., pRYG, which has a high-affinity Topo Il cleavage site)[10]
e 10x Topo Il Assay Buffer

e 10x ATP Solution (optional, as some poisons do not require ATP)[9]
e 10% Sodium Dodecyl Sulfate (SDS)

e Proteinase K

e Stop Solution/Loading Dye

e Agarose

e TAE or TBE buffer

» Ethidium bromide or other DNA stain

e Test compounds

2. Procedure:

o Assemble the reactions on ice. For a 20 pL final volume, combine:
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3.

[e]

2 pL of 10x Topo Il Assay Buffer

o

250 ng of supercoiled plasmid DNA[10]

[¢]

Test compound at various concentrations

o

Purified Topoisomerase lla (a higher concentration is often needed for cleavage assays
compared to relaxation or decatenation assays)[9]

o Nuclease-free water to 20 pL.

Incubate the reactions at 37°C for 30 minutes.[10]
Terminate the reaction by adding 2 pL of 10% SDS.[10]

Add proteinase K to a final concentration of 50 ug/mL and incubate at 37°C for 15 minutes to
digest the Topo 11.[10]

Add loading dye to the samples.
Load the samples onto a 1% agarose gel containing 0.5 pg/mL ethidium bromide.

Perform electrophoresis until there is good separation between the supercoiled, linear, and
nicked forms of the plasmid.

Destain the gel in water and visualize the DNA bands.

Data Analysis: The appearance of a linear DNA band indicates that the test compound is a

Topo Il poison. The amount of linear DNA can be quantified to determine the potency of the

compound.

Quantitative Data: Topo Il Cleavage-Inducing Agents
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- Topoisomerase Il
Inhibitor IC50 (pM) Reference
Isoform

Genistein Human Topo I 37.5 [11]

) Yeast Topo Il (in the
Etoposide 6 [12]
presence of ATP)

Yeast Topo Il (in the
Etoposide absence of 45 [12]

nucleotide)

Experimental Workflow: DNA Cleavage Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]
2. researchgate.net [researchgate.net]

3. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer
[cancerrxgene.org]

4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. inspiralis.com [inspiralis.com]

7. global.oup.com [global.oup.com]

8. Synthesis, cytotoxicity, and DNA topoisomerase Il inhibitory activity of
benzofuroquinolinediones - PubMed [pubmed.ncbi.nim.nih.gov]

9. Exploring the effects of topoisomerase Il inhibitor XK469 on anthracycline cardiotoxicity
and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

10. Topoisomerase - Wikipedia [en.wikipedia.org]

11. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II
activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15141670?utm_src=pdf-body-img
https://www.benchchem.com/product/b15141670?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/16/10/1456
https://www.researchgate.net/figure/IC-50-of-AME-CE-DAME-and-etoposide-MTT-assay-inhibited-the-topoisomerase-II-on-DNA_tbl1_256071708
https://www.cancerrxgene.org/compound/Etoposide/134/overview/ic50
https://www.cancerrxgene.org/compound/Etoposide/134/overview/ic50
https://www.researchgate.net/figure/50-inhibitory-concentrations-IC-50-for-wild-type-and-mutant-derivatives_tbl1_8673778
https://www.researchgate.net/figure/General-mechanism-of-action-of-topoisomerase-II-a-topoisomerase-binds-to-the-G-segment_fig2_344397451
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://global.oup.com/booksites/content/0198506554/chapter5.pdf
https://pubmed.ncbi.nlm.nih.gov/17194596/
https://pubmed.ncbi.nlm.nih.gov/17194596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10964739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10964739/
https://en.wikipedia.org/wiki/Topoisomerase
https://pubmed.ncbi.nlm.nih.gov/23900272/
https://pubmed.ncbi.nlm.nih.gov/23900272/
https://www.researchgate.net/figure/The-IC-50-of-etoposide-for-DNA-cleavage-depends-on-the-enzymes-nucleotide-bound-state_fig1_12779984
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for Topoisomerase ll].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141670#protocols-for-topoisomerase-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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